BMY 7378 is an antagonist of the α2C-adrenoceptor and α1D-adrenoceptor with pKi values of 6.54 and 8.2, respectively, that has been used in functional systems to assess the contribution of these receptors in vascular smooth muscle contraction. It also acts as a partial agonist at the serotonin 5-HT1A receptor with a pKi value of 8.3.
BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. BMY 7378 is also an alpha (2C)-adrenoceptor antagonist. BMY 7378 is a hypotensive agent in the rat, but that its actions are mediated, in part, by central 5-HT(1A) receptor stimulation in the adult and by a nonserotonergic mechanism in the young rat.
BMY 7378 dihydrochloride
CAS No.: 21102-95-4
Cat. No.: VC0004301
Molecular Formula: C22H33Cl2N3O3
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21102-95-4 |
---|---|
Molecular Formula | C22H33Cl2N3O3 |
Molecular Weight | 458.4 g/mol |
IUPAC Name | 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride |
Standard InChI | InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H |
Standard InChI Key | NIBOMXUDFLRHRV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl |
Appearance | A crystalline solid |
Chemical and Structural Properties
Molecular Composition
BMY 7378 dihydrochloride is chemically designated as 8-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride. Its structure features a spirodecane-dione core linked to a methoxyphenyl-piperazine moiety, which confers selectivity for adrenergic and serotonergic receptors . The compound’s molecular weight (458.42 g/mol) and solubility in water (100 mM at room temperature) make it suitable for in vitro assays .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 21102-95-4 |
PubChem CID | 24744861 |
SMILES | O=C1CC4(CCCC4)CC(N1CCN(CC3)CCN3C2=CC=CC=C2OC)=O.Cl.Cl |
Solubility | 100 mM in water |
Pharmacological Profile
α1D-Adrenoceptor Antagonism
The compound exhibits nanomolar affinity for the α1D-adrenoceptor subtype (K = 2 nM), with significantly lower potency at α1A (K = 800 nM) and α1B (K = 600 nM) subtypes . This selectivity underpins its utility in dissecting adrenergic signaling in vascular tissues. For example, in rabbit iliac arteries, BMY 7378 potently inhibits phenylephrine-induced contractions (pA = 6.64–6.68), whereas its effects in thoracic aorta are minimal, highlighting tissue-specific receptor expression .
Table 2: Receptor Binding Affinities
Receptor Subtype | K (nM) | Species |
---|---|---|
α1D-adrenoceptor | 2 | Rat |
α1A-adrenoceptor | 800 | Rat |
α1B-adrenoceptor | 600 | Hamster |
5-HT1A | 0.8 (IC) | Not specified |
Functional Studies in Vascular Models
Implications for Hypertension Research
BMY 7378’s antihypertensive effects are attributed to α1D blockade in peripheral resistance vessels, reducing vascular tone . This mechanism is distinct from non-selective α1-antagonists (e.g., prazosin), which target multiple subtypes and cause orthostatic hypotension. Selective α1D inhibition may offer a safer profile for hypertension management, though clinical data remain lacking.
Research Applications and Protocols
In Vitro Assays
BMY 7378 dihydrochloride is reconstituted in aqueous solutions (up to 100 mM) for receptor binding, functional assays (e.g., cAMP modulation), and vascular ring studies . Stock solutions are stable at -20°C for one month, but fresh preparation is recommended to avoid degradation .
Neuropharmacology Studies
In astrocytes, BMY 7378 has been used to explore α1D-adrenoceptor modulation of inflammatory responses, such as Toll-like receptor cytokine production . This highlights its versatility beyond cardiovascular research.
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